4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
CAS No.: 33900-62-8
Cat. No.: VC1891476
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33900-62-8 |
|---|---|
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 4-(2-hydroxyethyl)-2,6-dimethoxyphenol |
| Standard InChI | InChI=1S/C10H14O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
| Standard InChI Key | BZMWVTKTSDHGBF-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C(=C1)OC)O)OC)O |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)CCO |
Introduction
Chemical Properties and Structure
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is characterized by its specific molecular structure that combines phenolic, methoxy, and hydroxyethyl functional groups. The compound has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol. It is also known by several synonyms including 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanol and 3,5-Dimethoxy-4-hydroxyphenylmethyl carbinol, reflecting the different ways of describing its structural arrangement.
The compound belongs to the class of benzyl alcohols, specifically those where an ethanol group is substituted by a phenyl ring that is further modified with methoxy groups at positions 3 and 5 (equivalent to positions 2 and 6 in alternative naming conventions) and a hydroxy group at position 4. This structural arrangement contributes to its chemical behavior and reactivity patterns in various environments.
The compound is identified by its CAS number 33900-62-8, which serves as a unique identifier in chemical databases and literature. Its structure allows for stereoisomerism, with the (S)-isomer being one specifically identified form with its own distinct chemical properties while maintaining the same molecular weight and formula as the racemic mixture.
Physical and Chemical Properties
The physical and chemical properties of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 33900-62-8 |
| Chemical Class | Phenols, Benzyl alcohols |
| Functional Groups | Phenol, Methoxy (×2), Hydroxyethyl |
| Stereochemistry | Exists in stereoisomeric forms including (S)-isomer |
Chemical Reactivity
Oxidation and Reduction Reactions
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol contains multiple functional groups that can participate in various chemical transformations. The secondary alcohol group in the hydroxyethyl substituent is particularly susceptible to oxidation reactions. This reactivity is supported by research on similar compounds, such as 4-(1-hydroxyethyl)-2-methoxyphenol, which has been identified as an excellent substrate for oxidative enzymes like eugenol oxidase from Rhodococcus jostii RHA1 .
The research on eugenol oxidase indicates that compounds with similar structural features undergo efficient dehydrogenation reactions, suggesting that 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol may similarly serve as a substrate for selective oxidation processes . This property makes the compound potentially valuable in biocatalytic applications for the production of corresponding ketones.
Applications in Scientific Research
Role in Biochemical Studies
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol shows significant potential in biochemical research due to its structural similarity to compounds that interact with specific enzymes. For instance, the related compound 4-(1-hydroxyethyl)-2-methoxyphenol has been identified as one of the best substrates for eugenol oxidase, suggesting our compound of interest may have similar enzymatic interactions .
Comparative Analysis
Comparison with Similar Compounds
The structural and functional properties of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol can be better understood by comparing it with similar compounds. The following table presents a comparison with structurally related compounds:
| Compound | Structure | Key Differences | Shared Properties |
|---|---|---|---|
| 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol | C10H14O4 with hydroxyethyl at position 4 and methoxy groups at 2,6 | Reference compound | Phenolic OH, methoxy groups |
| 4-(1-hydroxyethyl)-2-methoxyphenol | Similar with only one methoxy group | One less methoxy group | Hydroxyethyl at position 4, phenolic OH |
| 2,6-Dimethoxyphenol | Lacks hydroxyethyl group | No hydroxyethyl group | Two methoxy groups, phenolic OH |
Current Research and Future Directions
Biocatalytic Applications
Current research suggests that compounds with structural similarities to 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol have potential applications in biocatalysis. The work on eugenol oxidase demonstrates that this enzyme can catalyze the oxidation of secondary alcohols in phenolic compounds, opening possibilities for the use of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol in selective oxidation reactions and potentially in kinetic resolution processes .
Photochemical Studies
Research on the photochemical behavior of methoxy aromatic compounds indicates a potential area for further investigation of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol. Studies have shown that methoxy aromatic groups can serve as carbon sources in photochemical formations of carbon monoxide from dissolved organic matter, suggesting similar processes might occur with our compound of interest . The table below illustrates photochemical production data for compounds with structural similarities:
| Compound Type | α-carbon | # -OCH3 | CO Yield (%) | CH3OH Yield (%) |
|---|---|---|---|---|
| Alcohol with 1 -OCH3 | alcohol | 1 | 11.5-14.4 | 18.7-36.3 |
| Alcohol with 2 -OCH3 | alcohol | 2 | 10.2 | 73.7 |
| Ketone with 1 -OCH3 | ketone | 1 | 17.6 | 23.1 |
| Ketone with 2 -OCH3 | ketone | 2 | 11.2 | 73.4 |
These data suggest that compounds with two methoxy groups, similar to 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol, may produce significant yields of methanol during photochemical reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume